Aflatrem: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus flavus
Aflatrem: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflatrem, a potent tremorgenic mycotoxin, is a complex indole-diterpenoid produced by the fungus Aspergillus flavus. Its discovery stemmed from investigations into neurological disorders in livestock, leading to its isolation and structural elucidation. This technical guide provides an in-depth overview of Aflatrem, detailing its discovery, the biosynthetic pathway, and comprehensive, step-by-step protocols for its production, extraction, purification, and characterization. The presented methodologies and data are intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug discovery.
Introduction
Aflatrem is a member of the indole-diterpenoid class of fungal secondary metabolites, known for their structural complexity and potent biological activities. Produced by the common mold Aspergillus flavus, Aflatrem is characterized by its ability to induce tremors in vertebrates. This neurotoxic effect has made it a subject of interest in toxicological studies and has also spurred research into its potential as a pharmacological tool for studying ion channels and neurotransmitter release. This guide outlines the key scientific knowledge and experimental procedures related to this fascinating molecule.
Discovery and Structural Elucidation
The discovery of Aflatrem is linked to outbreaks of neurological syndromes in cattle, often referred to as "staggers syndromes". These episodes were characterized by tremors, ataxia, and seizures. Investigations into the cause of these outbreaks led to the identification of tremorgenic mycotoxins in feed contaminated with certain fungal species. Aspergillus flavus was identified as a producer of one such potent tremorgen, which was subsequently named Aflatrem.
The structure of Aflatrem was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with X-ray crystallography. These studies revealed a complex polycyclic structure featuring an indole moiety fused to a diterpenoid skeleton.
Quantitative Data and Physicochemical Properties
A summary of the key quantitative data for Aflatrem is provided in the table below. This information is crucial for its identification and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₉NO₄ | [1] |
| Molecular Weight | 501.7 g/mol | [1] |
| Monoisotopic Mass | 501.28790873 Da | [1] |
| Appearance | Colorless crystals | |
| Solubility | Soluble in methanol, chloroform, ethyl acetate | |
| Key MS/MS Fragments | m/z (indicative fragments) | [2] |
Table 1: Physicochemical and Spectroscopic Data for Aflatrem.
Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification of Aflatrem. While a complete, experimentally determined and published table of all chemical shifts was not found in the available literature, the following represents a compilation of expected signals based on the known structure and related compounds. Researchers should confirm these with their own experimental data.
| ¹H NMR (Typical δ, ppm) | ¹³C NMR (Typical δ, ppm) |
| Aromatic Protons (indole) | Aromatic Carbons (indole) |
| Olefinic Protons | Olefinic Carbons |
| Aliphatic Protons | Aliphatic Carbons |
| Methyl Protons | Methyl Carbons |
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Aflatrem.
Experimental Protocols
The following sections provide detailed methodologies for the production, isolation, and purification of Aflatrem from Aspergillus flavus.
Fungal Strain and Culture Conditions for Aflatrem Production
Strain: Aspergillus flavus (e.g., NRRL 6541, a known Aflatrem producer).
Protocol:
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Strain Maintenance: Maintain cultures of Aspergillus flavus on Potato Dextrose Agar (PDA) plates. Spore suspensions can be stored in 10% (v/v) glycerol at -80°C for long-term preservation.
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Inoculum Preparation: Inoculate 100-mL Erlenmeyer flasks containing 25 mL of YEPGA medium (Yeast Extract, Peptone, Glucose, Agar) with 5 x 10⁶ spores. Incubate with shaking (200 rpm) for 48 hours at 30°C.
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Production Culture: Use 2 mL of the inoculum culture to inoculate 250-mL Erlenmeyer flasks containing 50 mL of Aflatrem production medium.
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Incubation: Incubate the production cultures without agitation at 29°C in the dark for 14 to 19 days.
Extraction of Aflatrem from Fungal Culture
Protocol:
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Harvesting: After the incubation period, harvest the fungal biomass by filtration.
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Drying: Freeze-dry the harvested mycelia to remove all water.
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Homogenization and Extraction: Homogenize the freeze-dried fungal biomass in a 2:1 mixture of chloroform-methanol (e.g., 30 mL for approximately 15 g of biomass).
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Agitation: Mix the slurry for at least 1 hour at room temperature to ensure thorough extraction of the indole-diterpenes.
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Centrifugation: Centrifuge the mixture at 18,000 x g for 10 minutes to pellet the insoluble material.
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Solvent Evaporation: Carefully decant the supernatant (the chloroform-methanol extract) and evaporate the solvent under a stream of nitrogen gas.
Purification of Aflatrem by High-Performance Liquid Chromatography (HPLC)
Protocol:
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Sample Preparation: Redissolve the dried extract in a known volume of methanol (e.g., 1.0 mL). Filter the solution through a 0.45-µm nylon filter before injection.
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HPLC System: A reverse-phase HPLC system equipped with a C18 column is suitable for the purification of Aflatrem.
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Chromatographic Conditions:
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Column: Luna C18 (4.6 x 250 mm, 5 µm) or equivalent.
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Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used. Start with a lower concentration of acetonitrile (e.g., 60%) and gradually increase to a higher concentration (e.g., 95%) over 30 minutes.
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Flow Rate: 1.0 - 1.5 mL/min.
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Detection: UV detection at 230 nm and 280 nm.
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Fraction Collection: Collect the fractions corresponding to the Aflatrem peak based on the retention time.
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Purity Confirmation: Analyze the collected fractions by LC-MS to confirm the purity and identity of Aflatrem.
Mandatory Visualizations
Aflatrem Biosynthesis Pathway
The biosynthesis of Aflatrem in Aspergillus flavus is a complex process involving a cluster of genes. The pathway begins with the synthesis of the indole-diterpene core from geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate. A series of enzymatic modifications, including cyclizations, oxidations, and prenylations, lead to the final Aflatrem molecule.
Caption: Proposed biosynthesis pathway of Aflatrem in Aspergillus flavus.
Experimental Workflow for Aflatrem Isolation and Purification
The following diagram outlines the key steps in the experimental workflow for obtaining pure Aflatrem from Aspergillus flavus cultures.
Caption: Experimental workflow for the isolation and purification of Aflatrem.
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aflatrem from Aspergillus flavus. The detailed experimental protocols and compiled quantitative data serve as a practical resource for researchers aiming to work with this potent mycotoxin. The provided diagrams of the biosynthetic pathway and experimental workflow offer a clear visual representation of the key processes involved. Further research into the biological activities and mechanism of action of Aflatrem may uncover new therapeutic applications or provide deeper insights into neurological processes.
